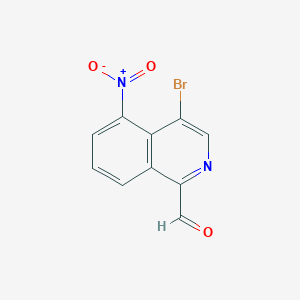

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H5BrN2O3 and a molecular weight of 281.06 g/mol . It is a yellow crystalline substance commonly used in scientific research as a fluorescent compound, acting as a probe to measure intracellular changes in pH and redox potential.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves the nitration of isoquinoline derivatives followed by bromination and formylation. One common method includes the reaction of 5-nitroisoquinoline with bromine in the presence of a suitable solvent to yield 4-Bromo-5-nitroisoquinoline. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: 4-Substituted-5-nitro-isoquinoline-1-carbaldehyde derivatives.

Reduction: 4-Bromo-5-amino-isoquinoline-1-carbaldehyde.

Oxidation: 4-Bromo-5-nitro-isoquinoline-1-carboxylic acid.

Aplicaciones Científicas De Investigación

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is used in various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a fluorescent probe to measure intracellular changes in pH and redox potential.

Industry: Used in the development of new materials and chemical sensors.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves its ability to act as a fluorescent probe. It interacts with intracellular components, leading to changes in its fluorescence properties, which can be measured to monitor pH and redox potential changes. The molecular targets and pathways involved are primarily related to its interaction with cellular components that affect these parameters.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-5-nitro-isoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

5-Nitroisoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its substitution reactions.

4-Bromoisoquinoline-1-carbaldehyde: Lacks the nitro group, affecting its reduction and oxidation reactions.

Uniqueness

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of both bromine and nitro groups along with an aldehyde group, making it versatile in various chemical reactions and useful in multiple scientific applications .

Actividad Biológica

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde (4-Br-5-NO2-IC) is a synthetic organic compound belonging to the isoquinoline family. Its structure includes a heterocyclic isoquinoline core, with an aldehyde group at the C1 position and bromine and nitro substituents at the C4 and C5 positions, respectively. This unique configuration enhances its potential for various biological activities, particularly in medicinal chemistry.

- Molecular Formula : C10H6BrN2O3

- Molecular Weight : 281.06 g/mol

- Appearance : Yellow crystalline powder

The presence of both the aldehyde and nitro groups contributes to its reactivity, enabling diverse chemical transformations that are significant for synthetic applications.

Biological Activity Overview

Research into the biological activity of 4-Br-5-NO2-IC has revealed potential antibacterial properties, although more extensive studies are necessary to fully elucidate its mechanisms and efficacy.

Antibacterial Activity

Several studies have indicated that 4-Br-5-NO2-IC may exhibit antibacterial effects. For instance, preliminary investigations suggest it could inhibit the growth of Gram-positive and Gram-negative bacteria. However, specific mechanisms of action remain under investigation. A comparative analysis with other compounds has highlighted its potential as an antimicrobial agent.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Br-5-NO2-IC | Antibacterial | TBD | |

| 5-Nitroisoquinoline | Antibacterial | TBD | |

| 4-Bromoisoquinoline | Antibacterial | TBD |

Cytotoxicity and Anticancer Potential

Emerging data suggest that isoquinoline derivatives, including 4-Br-5-NO2-IC, may possess cytotoxic properties against various cancer cell lines. A study highlighted that certain isoquinoline derivatives exhibited significant cytotoxicity against leukemia cells, indicating a possible pathway for further research into their use as anticancer agents.

The precise mechanism by which 4-Br-5-NO2-IC exerts its biological effects is not yet fully understood. However, compounds with similar structures often interact with cellular targets such as enzymes involved in metabolic pathways or DNA replication processes. The nitro group may play a critical role in redox reactions within bacterial cells, leading to cell death.

Case Studies

- Antibacterial Efficacy : A study assessed various isoquinoline derivatives' effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives showed promising inhibition zones, suggesting that modifications to the isoquinoline structure can enhance antibacterial activity.

- Cytotoxic Studies : In vitro assays demonstrated that certain isoquinoline derivatives led to apoptosis in cancer cell lines. The activation of caspases and generation of reactive oxygen species were noted as key factors in the observed cytotoxic effects.

Propiedades

IUPAC Name |

4-bromo-5-nitroisoquinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDPNLVFWNCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445839 |

Source

|

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171880-56-1 |

Source

|

| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.